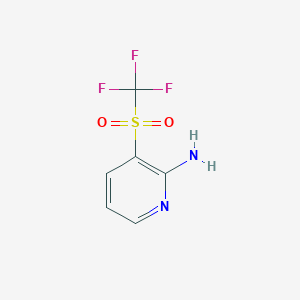
3-((Trifluoromethyl)sulfonyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Trifluoromethyl)sulfonyl)pyridin-2-amine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of the trifluoromethylsulfonyl group imparts significant electron-withdrawing characteristics, making this compound valuable in various chemical and pharmaceutical applications. Fluorinated compounds like this one are often used in medicinal chemistry due to their enhanced metabolic stability and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trifluoromethyl)sulfonyl)pyridin-2-amine typically involves the introduction of the trifluoromethylsulfonyl group onto a pyridine ring. One common method is the reaction of 2-aminopyridine with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Trifluoromethyl)sulfonyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The electron-withdrawing trifluoromethylsulfonyl group makes the pyridine ring more susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethylsulfonyl group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions to achieve coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with potential pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
3-((Trifluoromethyl)sulfonyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals due to its stability and bioavailability.
Agricultural Chemistry: The compound is utilized in the development of agrochemicals, including pesticides and herbicides.
Material Science: Its unique properties make it suitable for use in the synthesis of advanced materials, such as fluorinated polymers and coatings.
Radiopharmaceuticals: Fluorinated pyridines are explored for use in radiopharmaceuticals for imaging and therapeutic purposes.
Wirkmechanismus
The mechanism of action of 3-((Trifluoromethyl)sulfonyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its electron-withdrawing trifluoromethylsulfonyl group. This interaction can modulate the activity of the target, leading to therapeutic effects. The exact pathways involved vary based on the specific drug or application being developed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
Compared to other fluorinated pyridines, 3-((Trifluoromethyl)sulfonyl)pyridin-2-amine is unique due to the presence of the trifluoromethylsulfonyl group. This group significantly enhances the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions. Additionally, the trifluoromethylsulfonyl group can improve the metabolic stability and bioavailability of pharmaceuticals, making this compound particularly valuable in drug development.
Eigenschaften
Molekularformel |
C6H5F3N2O2S |
|---|---|
Molekulargewicht |
226.18 g/mol |
IUPAC-Name |
3-(trifluoromethylsulfonyl)pyridin-2-amine |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)14(12,13)4-2-1-3-11-5(4)10/h1-3H,(H2,10,11) |
InChI-Schlüssel |
LHYBTSPZOYMYNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)N)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


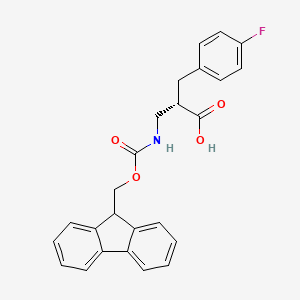
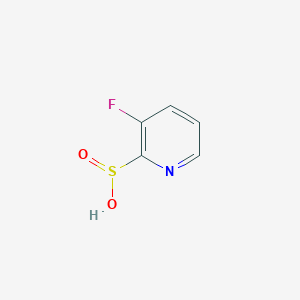
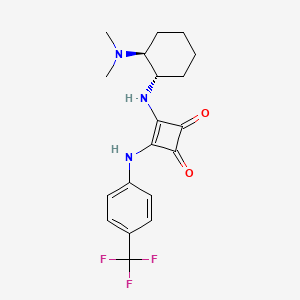
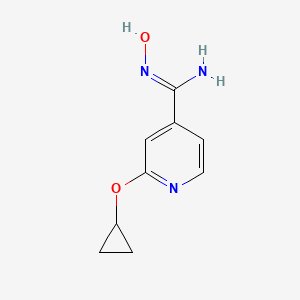
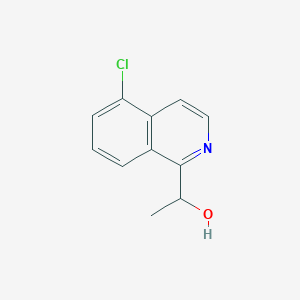

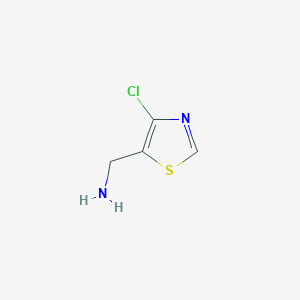
![ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate](/img/structure/B12952432.png)
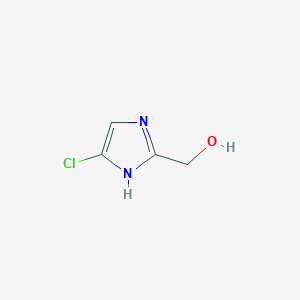
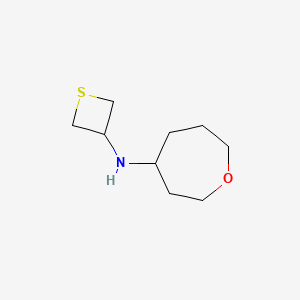
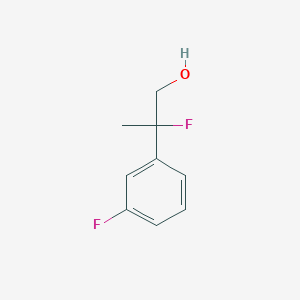
![tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12952455.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester](/img/structure/B12952463.png)
![5-Methoxy-3-phenylbenzo[d]isoxazole](/img/structure/B12952464.png)
